N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
The compound of interest contains a complex structure featuring a 1,2,4-triazole ring, which is known for its wide range of pharmaceutical activities. The chemistry of 1,2,4-triazole and its derivatives has been extensively studied due to their significant biological importance, including antimicrobial, antifungal, and anti-tuberculosis activities (Mahyavanshi et al., 2011).
Synthesis Analysis
The synthesis of compounds containing the 1,2,4-triazole ring system often involves the condensation of thiol derivatives with chloroacetamide in the presence of anhydrous potassium carbonate. The structure of such compounds is typically confirmed using techniques like H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, ensuring the formation of the desired molecular architecture (Mahyavanshi et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds often displays a folded conformation about the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, contributing to the compound's stability and reactivity (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving 1,2,4-triazole derivatives are diverse and can lead to various biologically active compounds. These compounds can be modified to enhance their biological activities, such as antimicrobial and antifungal properties. The functional groups attached to the triazole ring, such as the acetamide or thioacetamide group, play a crucial role in the compound's reactivity and biological activity (Chalenko et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points and solubility, are often determined to aid in their characterization and to understand their behavior in biological systems. Techniques like thin layer chromatography (TLC) are employed to establish the purity and identity of the synthesized compounds (Mahyavanshi et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and potential for derivatization, are crucial for understanding the compound's applications and potential as a pharmaceutical agent. The presence of functional groups like the acetamide or thioacetamide group significantly influences the compound's chemical behavior and its interaction with biological targets (Chalenko et al., 2019).
properties
IUPAC Name |
N-(3-methylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-14-6-4-7-15(12-14)20-17(25)13-27-19-22-21-18(16-8-5-11-26-16)24(19)23-9-2-3-10-23/h2-12H,13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKINUIUQIYLVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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